molecular formula C10H8FNO B11915774 8-fluoro-1-methylquinolin-2(1H)-one CAS No. 67805-54-3

8-fluoro-1-methylquinolin-2(1H)-one

Cat. No.: B11915774
CAS No.: 67805-54-3
M. Wt: 177.17 g/mol
InChI Key: AYZCVCFJFSLWEE-UHFFFAOYSA-N
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Description

8-fluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and methylating agents.

    Methylation: The 8-fluoroquinoline undergoes methylation at the 1st position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The methylated intermediate is then subjected to cyclization under acidic conditions to form the quinolin-2(1H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolin-2(1H)-one to its corresponding amine.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-fluoro-1-methylquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Research: It serves as a model compound in the study of quinoline chemistry and the development of new synthetic methodologies.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    8-fluoroquinoline: Lacks the methyl group at the 1st position.

    1-methylquinolin-2(1H)-one: Lacks the fluorine atom at the 8th position.

    8-chloro-1-methylquinolin-2(1H)-one: Contains a chlorine atom instead of fluorine at the 8th position.

Uniqueness

8-fluoro-1-methylquinolin-2(1H)-one is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group can affect the compound’s electronic properties and steric interactions.

Properties

IUPAC Name

8-fluoro-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZCVCFJFSLWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295128
Record name 8-Fluoro-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67805-54-3
Record name 8-Fluoro-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67805-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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